molecular formula C8H7N3O2 B3143354 2-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-49-3

2-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B3143354
CAS No.: 52310-49-3
M. Wt: 177.16 g/mol
InChI Key: HOTKGEGFZCVTRU-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system that is widely recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netrsc.org Its unique structural and electronic properties have made it a cornerstone for the development of novel therapeutic agents. nih.gov Derivatives of this scaffold have shown a broad spectrum of biological effects, including anticancer, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimicrobial activities. researchgate.netnih.govresearchgate.net The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired potency and selectivity. This has led to the successful development of several marketed drugs and numerous compounds in clinical and preclinical development. researchgate.netnih.gov

Contextualization of 2-Methyl-8-nitroimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Chemical Space

This compound is a specific derivative of the core imidazo[1,2-a]pyridine structure. It is characterized by two key substitutions: a methyl group at the 2-position and a nitro group at the 8-position. The placement of the methyl group at C2 is a common feature in many biologically active imidazo[1,2-a]pyridines. The introduction of a nitro group at the C8 position is particularly significant. Nitro-substituted heteroaromatic compounds are known to be of interest in the development of antimicrobial and antiprotozoal agents, often acting as bio-reductive prodrugs. researchgate.net Therefore, this compound sits (B43327) at the intersection of two important areas of medicinal chemistry research: the exploration of the privileged imidazo[1,2-a]pyridine scaffold and the investigation of nitroaromatic compounds as potential anti-infective agents.

Historical Development and Therapeutic Significance of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine ring system was first reported in the early 20th century. However, its therapeutic potential was not fully realized until much later. The discovery of the hypnotic agent Zolpidem and the anxiolytic Alpidem brought the scaffold to the forefront of medicinal chemistry. researchgate.netnih.gov These successes spurred extensive research into the synthesis and biological evaluation of a vast library of derivatives. This research has yielded compounds with significant therapeutic applications, including the vasodilator Olprinone, the anti-ulcer agent Zolimidine, and the osteoporosis treatment Minodronic Acid. nih.govnih.gov More recently, the scaffold has been crucial in the development of agents targeting infectious diseases, such as tuberculosis, and in the search for new anticancer therapies. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKGEGFZCVTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284686
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
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Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-49-3
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52310-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pre Clinical Biological Activity Spectrum of 2 Methyl 8 Nitroimidazo 1,2 a Pyridine and Its Analogues

Antiparasitic Activities

Antileishmanial Efficacy

The search for new, effective, and safe oral treatments for leishmaniasis is a global health priority due to the limitations of current therapies, such as toxicity and emerging drug resistance. acs.org Nitroaromatic compounds, including derivatives of imidazo[1,2-a]pyridine (B132010), have emerged as a promising area of research. These compounds are often substrates for parasitic nitroreductases, leading to their selective activation within the parasite. researchgate.net

Research into 3-nitroimidazo[1,2-a]pyridine derivatives has shown encouraging results. researchgate.net For instance, optimization of a hit compound from this series led to a lead molecule with significant in vitro activity against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.net This lead compound also demonstrated activity against other Leishmania species. researchgate.net

Further studies on substituted imidazo[1,2-a]pyridines have highlighted the importance of the substitution pattern for antileishmanial activity. A C2-, C3-, and C7-trisubstituted imidazo[1,2-a]pyridine showed potent activity against Leishmania major with a half-maximal inhibitory concentration (IC50) of 0.2 μM. acs.org Another analogue, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, was identified as a potent agent against the amastigote stages of L. major (IC50 = 4 μM). acs.org While direct data on 2-Methyl-8-nitroimidazo[1,2-a]pyridine is limited, the activity of these analogues underscores the potential of this chemical class.

Compound/AnalogueTarget SpeciesActivity (IC50)Reference
C2, C3, C7-trisubstituted imidazo-pyridineL. major0.2 µM acs.org
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineL. major (amastigotes)4 µM acs.org
Imidazo-pyridine based compoundT. cruzi (amastigotes)56.2 µM acs.org
Imidazo-pyrimidine analogue (Compound 24)L. amazonensis (amastigotes)6.63 µM acs.org

Antitrypanosomal Efficacy

The therapeutic arsenal against trypanosomal diseases, such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei), is also in dire need of new additions. nih.gov The imidazo[1,2-a]pyridine scaffold has demonstrated notable potential in this area as well.

A lead 3-nitroimidazo[1,2-a]pyridine compound, identified for its antileishmanial properties, also exhibited significant in vitro activity against Trypanosoma brucei. researchgate.net This dual activity highlights the potential for developing broad-spectrum antiparasitic agents from this chemical family. Another imidazo[1,2-a]pyridine-based compound was found to be active against T. cruzi amastigotes, with an IC50 value of 56.2 μM. acs.org

The development of new nitroimidazoles is a key strategy, as these compounds can be reductively activated by parasitic enzymes. nih.gov Benznidazole, a 2-nitroimidazole derivative, is a current treatment for Chagas disease. nih.gov Research into other nitro-heterocyclic systems, such as 5-nitro-2-aminothiazoles, has also yielded compounds with activity against T. cruzi and T. b. brucei. nih.gov While direct studies on this compound are not extensively reported, the proven efficacy of related nitro-aromatic and imidazo[1,2-a]pyridine compounds provides a strong rationale for its investigation as an antitrypanosomal agent. nih.gov

Compound/AnalogueTarget SpeciesActivity (IC50)Reference
3-nitroimidazo[1,2-a]pyridine lead compoundTrypanosoma bruceiActivity reported, specific IC50 not provided researchgate.net
Imidazo-pyridine based compoundTrypanosoma cruzi (amastigotes)56.2 µM acs.org

Antimalarial Potential

For instance, pyridine-containing phosphonate compounds have been identified as inhibitors of 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the nonmevalonate pathway of isoprenoid biosynthesis in P. falciparum. nih.gov One such inhibitor demonstrated potent antimalarial activity against a multidrug-resistant strain of the parasite, with an EC50 value of 170 nM. nih.gov The study highlighted that a hydrogen bond between the nitrogen of the pyridine (B92270) ring and a cysteine residue in the enzyme's active site could contribute to its potent inhibitory activity. nih.gov

Furthermore, research on other heterocyclic systems provides insights into the potential of the imidazo[1,2-a]pyridine scaffold. Halogenated analogues of thiaplakortone A, a marine natural product, have shown activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov Although these are structurally distinct, they demonstrate the amenability of heterocyclic cores to modifications that enhance antimalarial efficacy.

Antimicrobial Activities

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide, with multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat. rsc.org The imidazo[1,2-a]pyridine scaffold has been identified as a highly promising class of anti-TB agents. rsc.orgacs.org

A notable group of analogues are the imidazo[1,2-a]pyridine-3-carboxamides. nih.gov Structure-activity relationship (SAR) studies have revealed that compounds in this series can exhibit exceptionally potent activity, with minimum inhibitory concentrations (MICs) in the nanomolar range. nih.gov For example, an analogue with a 7-methyl substitution (compound 18 in the study) showed an outstanding MIC of 0.004 μM against replicating M. tuberculosis. nih.gov Interestingly, the isomeric 8-methyl analogue (compound 19) was significantly less potent, with an MIC of 0.1 μM, suggesting that the position of the methyl group on the pyridine ring plays a crucial role in antitubercular activity. nih.gov This finding is particularly relevant for predicting the potential activity of this compound.

The potency of these compounds extends to drug-resistant strains. Compound 18 was found to be more active than the clinical candidate PA-824 against a panel of MDR and XDR clinical isolates. nih.gov The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have also been highlighted as a druglike and synthetically accessible class with excellent selective potency against various TB strains. acs.org

AnalogueSubstitution PatternActivity (MIC in µM)Reference
Compound 176-methyl0.005 nih.gov
Compound 187-methyl0.004 nih.gov
Compound 198-methyl0.1 nih.gov
Compound 157-chloro0.02 nih.gov

Antibacterial Spectrum

Beyond their specific action against M. tuberculosis, imidazo[1,2-a]pyridine derivatives have been explored for broader antibacterial activity. nih.gov However, the results have been varied.

A series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated in vitro against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net Despite the structural similarity to the target compound of this article, none of the synthesized compounds in this particular study showed any antibacterial activity against the tested strains. researchgate.net

In contrast, other studies on related fused heterocyclic systems have reported more promising results. A series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized, with some exhibiting potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. jst.go.jp Additionally, certain nicotinic acid benzylidene hydrazide derivatives, which also feature a pyridine core, were found to be active against S. aureus, Bacillus subtilis, and Escherichia coli. nih.gov The antibacterial potential of the imidazo[1,2-a]pyridine scaffold, therefore, appears to be highly dependent on the specific substitution pattern.

Compound ClassTested OrganismsActivityReference
2-thioalkyl-3-nitroimidazo[1,2-a]pyridinesS. aureus, P. aeruginosaNo activity observed researchgate.net
Imidazo[1,2-a]pyrimidine derivativesVarious Gram (+), Gram (-) bacteriaSome derivatives showed potent activity jst.go.jp
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coliActive nih.gov

Antifungal Properties

The imidazo[1,2-a]pyridine nucleus and its related structures, such as imidazo[1,2-a]pyrimidines, are recognized for their potential as antifungal agents. researchgate.netnih.gov Although some derivatives have not yet shown the desired level of pharmacological efficacy, the scaffold remains a subject of interest for designing new antifungal compounds. nih.gov Research into structure-activity relationships has indicated that the introduction of electron-donating groups into the imidazo[1,2-a]pyridine structure can enhance its radical scavenging and antioxidant activity, which may correlate with its biological functions. arkat-usa.org Conversely, the presence of electron-withdrawing groups may lead to a decrease in this activity. arkat-usa.org Molecular docking studies have suggested that imidazo[1,2-a]pyrimidine derivatives may exert antifungal effects against Candida albicans by targeting the CYP51 enzyme, a key component in fungal cell membrane biosynthesis. nih.gov

Antiviral Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of antiviral activities. researchgate.net

Specific analogues of imidazo[1,2-a]pyridine have shown potent activity against human cytomegalovirus (HCMV). researchgate.netnih.gov Studies on derivatives with substitutions at the 6 or 8 position have been particularly revealing. nih.gov Compounds featuring a phenylthio group at either the 6 or 8 position were identified as some of the most potent against HCMV. nih.gov Similarly, other research highlighted that 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives were among the most effective in inhibiting the virus. nih.gov

The same classes of imidazo[1,2-a]pyridine derivatives that are active against HCMV have also shown significant potency against the varicella-zoster virus (VZV). nih.govnih.gov This includes compounds with a phenylthio group at the 6 or 8 position and those with 6-halogeno or 6-phenyl substitutions. nih.govnih.gov A crucial finding from these studies is that the antiviral mechanism of these compounds appears to be independent of the viral thymidine kinase. nih.govnih.gov This is evidenced by their similar activity levels against both thymidine kinase competent (TK+) and deficient (TK-) strains of VZV. nih.govnih.gov

Targeting the entry of the SARS-CoV-2 virus into host cells is a primary strategy for developing antiviral therapies. nih.govnih.gov This process involves the viral spike (S) protein and host factors like the ACE2 receptor and proteases such as TMPRSS2 and cathepsins B/L. nih.gov While specific studies on this compound are not detailed in the provided results, the general class of heterocyclic compounds is being explored for this purpose. The inhibition of host cell proteases represents a viable strategy; for instance, the inhibitor Camostat has been shown to partially block SARS-CoV-2 entry in cell lines that express TMPRSS2. nih.gov The development of small molecules that can disrupt the interaction between the viral S protein and the ACE2 receptor is a key area of research for preventing viral entry. nih.govnih.gov

Anticancer and Antitumor Activities

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of potential anticancer therapeutics due to their potent inhibitory functions against cancer cells. nih.govnih.gov

Recent studies investigated the in vitro anticancer activities of three novel imidazo[1,2-a]pyridine compounds—IP-5, IP-6, and IP-7—against the HCC1937 breast cancer cell line. nih.govnih.gov The results showed that IP-5 and IP-6 had strong cytotoxic effects, with IC50 values of 45µM and 47.7µM, respectively. nih.gov IP-7 demonstrated a less potent cytotoxic effect with an IC50 of 79.6µM. nih.gov These compounds were also found to significantly reduce the survival rate of HCC1937 cells in clonogenic assays. nih.gov

Further investigation into the mechanism of action for compound IP-5 revealed that it induces cell cycle arrest, as indicated by increased levels of p53 and p21. nih.gov Additionally, IP-5 was shown to trigger apoptosis through the extrinsic pathway, evidenced by increased activity of caspase 7 and caspase 8, and to inhibit the Akt signaling pathway. nih.gov

CompoundCell LineIC50 Value
IP-5 HCC193745 µM
IP-6 HCC193747.7 µM
IP-7 HCC193779.6 µM

This table summarizes the 50% inhibitory concentration (IC50) values of novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line. nih.gov

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine scaffold is a core component of molecules exhibiting significant anti-inflammatory and analgesic properties. researchgate.netresearchgate.net Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to effectively reduce inflammation in in vivo models. researchgate.net Docking analyses and in vitro studies indicate that these compounds can bind to and inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Specifically, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to preferentially inhibit COX-2. researchgate.net

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been studied for its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.govnih.gov Research suggests that MIA exerts its activity by suppressing the STAT3/NF-κB signaling pathway. nih.gov This suppression leads to reduced NF-κB activity and lower levels of inflammatory cytokines. nih.gov The study concluded that MIA's anti-inflammatory action is mediated through the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov

Other Notable Pre-clinical Biological Activities

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of therapeutic applications. nih.gov Analogues derived from this core have demonstrated significant pre-clinical activity across various biological targets, including enzymes, receptors, and pathological protein aggregates. researchgate.netnih.gov

Derivatives of imidazo[1,2-a]pyridine have been identified as potent modulators of several key enzymes and receptors implicated in disease pathways.

Kinase Inhibition: Certain analogues have shown activity against protein kinases, which are crucial regulators of cell signaling. A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines were synthesized and evaluated for their effects on cyclin-dependent kinases (CDKs). nih.gov One quinolin-4-yl-substituted compound was noted for its cytotoxic activity and its selectivity for inhibiting CDK1/CycA over CDK2/CycB. nih.gov In the realm of cancer therapy, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C, a mutated protein often found in intractable cancers. rsc.org Compound I-11 emerged from this series as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org Other pyridine-based derivatives have been investigated as multi-target kinase inhibitors, targeting EGFR, VEGFR-2, and BRAFV600E. nih.govnih.gov

Receptor Interaction: Analogues have been developed as ligands for various receptors. For instance, several derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine act as direct agonists of the human Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov Additionally, the pyridine derivative 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a selective antagonist for the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders. nih.gov

Other Enzyme and Protein Interactions: The versatility of the imidazo[1,2-a]pyridine scaffold extends to other targets. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , has been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is critical in inflammation and cancer. nih.gov Other analogues have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) glutamine synthetase (MtGS) and the QcrB protein. nih.gov The scaffold has also been explored for its ability to inhibit the H+/K+-ATPase enzyme, relevant for antiulcer applications, and to target tubulin polymerization, a mechanism for anticancer agents. researchgate.netresearchgate.net Furthermore, certain derivatives have been found to inhibit the drug efflux pumps ABCB1 and ABCG2, which are associated with multidrug resistance in cancer. acs.org

Table 1: Selected Imidazo[1,2-a]pyridine Analogues and their Molecular Targets

Compound/Analogue Class Molecular Target(s) Observed Activity Reference(s)
Quinolin-4-yl-substituted 2-aminopyrimidines CDK1/CycA, CDK2/CycB Selective inhibition nih.gov
Imidazo[1,2-a]pyridine derivative I-11 KRAS G12C Potent inhibition rsc.org
MIA STAT3/NF-κB/iNOS/COX-2 Pathway Modulation nih.gov
3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines Human Constitutive Androstane Receptor (CAR) Agonism nih.gov
MPEP mGlu5 Receptor Antagonism nih.gov
3-Amino-imidazo[1,2-a]-pyridines Mtb Glutamine Synthetase (MtGS) Inhibition nih.gov
Imidazo[1,2-a]pyridine derivatives ABCB1, ABCG2 Dual-target inhibition acs.org
2-Aryl-imidazo-pyridines Tubulin Polymerization inhibition researchgate.net

Alzheimer's disease is characterized by the cerebral deposition of β-amyloid (Aβ) peptides into senile plaques. nih.gov The imidazo[1,2-a]pyridine scaffold has served as a basis for developing agents that can target these Aβ aggregates. researchgate.net

One of the most notable analogues is IMPY (6-iodo-2-(4-diethylamino)phenylimidazo[1,2-a]pyridine) , which has the ability to target Aβ aggregates. researchgate.net An 18F-labeled version, [18F]FEM-IMPY , was developed for positron emission tomography (PET) imaging of Aβ plaques. nih.gov In vitro binding studies with this analogue showed a competitive inhibition constant (Ki) of 27 ± 8 nM against Aβ-40 aggregates. nih.gov

Other pyridine-containing compounds have also demonstrated anti-amyloidogenic properties. A pyridine amine derivative known as PAT was shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov Research has also explored the effects of nicotine, which contains a pyridine ring, on Aβ fibrils. Studies have shown that nicotine can dose-dependently inhibit the formation of Aβ fibrils and also disrupt preformed fibrils in vitro. nih.govu-fukui.ac.jp

The broad biological profile of the imidazo[1,2-a]pyridine scaffold includes reports of potential antidiabetic and anticonvulsant activities. nih.gov

While specific preclinical data on the antidiabetic properties of this compound are not extensively detailed in the available literature, the anticonvulsant potential of its analogues has been investigated more thoroughly. Synthetic approaches have been designed to produce imidazo[1,2-a]pyridine derivatives specifically for evaluation in anticonvulsant assays, such as the Maximal Electro Shock (MES) induced method. ijpsr.com

The related pyridine derivatives, MPEP and (E)-6-methyl-2-styryl-pyridine (SIB-1893) , which are selective mGlu5 receptor antagonists, have been evaluated as antiepileptic agents in mouse models. nih.gov These compounds were effective at blocking seizures induced by chemical convulsants and also suppressed sound-induced seizures in DBA/2 mice. nih.gov For example, MPEP suppressed sound-induced tonic seizures with an ED₅₀ of 6.1 mg/kg. nih.gov

Table 2: Anticonvulsant Activity of Pyridine Analogues in DBA/2 Mice (Sound-Induced Seizures)

Compound Seizure Type ED₅₀ (mg/kg, i.p.) Reference
MPEP Clonic 18 nih.gov
Tonic 6.1 nih.gov
SIB-1893 Clonic 27 nih.gov
Tonic 5.4 nih.gov

In Vitro Cytotoxicity and Selectivity Profiling on Human Cell Lines

A significant area of research for imidazo[1,2-a]pyridine analogues is their potential as anticancer agents, with numerous studies evaluating their cytotoxicity against various human cancer cell lines. nih.gov

Two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives were assessed for their cytotoxic effects on breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. nih.gov An aryl hydrazone derivative, compound 7d , was particularly effective, showing IC₅₀ values of 22.6 µM against MCF-7 cells and 13.4 µM against HT-29 cells. nih.gov Importantly, this compound was not toxic to non-cancerous Vero cells at concentrations up to 100 µM, indicating a degree of selectivity for cancer cells. nih.gov

Another study focused on MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) , which was evaluated for its effects on breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines, where it was found to reduce cell viability. nih.gov Furthermore, 2-phenyl-imidazo[1,2-a]pyridine derivatives have demonstrated antiproliferative activity against HeLa cervical cancer cells. researchgate.net The discovery of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold, such as compound I-11 , highlights its potential for developing targeted therapies for specific cancer mutations, in this case, KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Imidazo[1,2-a]pyridine Analogues

Compound/Analogue Cell Line(s) Cancer Type Measurement Value Reference(s)
Compound 7d MCF-7 Breast IC₅₀ 22.6 µM nih.gov
HT-29 Colon IC₅₀ 13.4 µM nih.gov
Vero Non-cancerous IC₅₀ >100 µM nih.gov
Compound I-11 NCI-H358 Lung (KRAS G12C) - Potent agent rsc.org
MIA MDA-MB-231, SKOV3 Breast, Ovarian Cell Viability Reduction nih.gov
2-Phenyl-imidazo[1,2-a]pyridine derivatives HeLa Cervical Antiproliferative Active researchgate.net

Structure Activity Relationship Sar and Pharmacomodulation Studies

SAR of 2-Methyl-8-nitroimidazo[1,2-a]pyridine Analogues: Antiparasitic Focus

The urgent need for new therapeutic agents to treat neglected tropical diseases such as leishmaniasis and trypanosomiasis has driven extensive research into the antiparasitic potential of imidazo[1,2-a]pyridine (B132010) derivatives. These studies have elucidated key structural features that govern their efficacy and selectivity.

Research has highlighted the critical role of the substituent at the 8-position of the imidazo[1,2-a]pyridine ring in modulating antiparasitic activity. A study involving a series of 3-nitroimidazo[1,2-a]pyridine derivatives bearing a phenylthio or benzylthio moiety at position 8 demonstrated potent antileishmanial and antitrypanosomal activities. nih.gov For instance, a compound with a phenylthio group at this position exhibited significant activity against various Leishmania and Trypanosoma species. nih.gov

Further investigations into 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines revealed that introducing an aryl moiety at position 8 can significantly enhance antitrypanosomal activity. One of the most active compounds in this series, bearing a 4-pyridinyl substituent at position 8, was found to be effective against the intracellular amastigote stage of Leishmania donovani.

Table 1: Antiparasitic Activity of 8-Substituted 3-nitroimidazo[1,2-a]pyridine Analogues

Modifications at the 2 and 3-positions of the imidazo[1,2-a]pyridine scaffold have also been shown to be crucial for antiparasitic activity. Studies on 2,3-diarylimidazo[1,2-a]pyridines have identified compounds with potent antileishmanial effects. The nature and substitution pattern of the aryl groups at these positions significantly influence the biological activity.

Furthermore, the introduction of a 3-amino group has been explored, leading to the synthesis of compounds with notable inhibitory activity against various cancer cell lines, which suggests that this position is a key site for pharmacomodulation that could also be exploited for antiparasitic drug design. nih.gov

SAR for Antimicrobial and Antituberculosis Properties

The emergence of drug-resistant bacterial and mycobacterial strains has necessitated the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this area, particularly against Mycobacterium tuberculosis.

A series of imidazo[1,2-a]pyridine-3-carboxamides has been extensively studied, revealing that bulky and more lipophilic biaryl ethers attached to the carboxamide nitrogen lead to nanomolar potency against M. tuberculosis. rsc.org One of the lead compounds from this series demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org Further SAR studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also yielded compounds with excellent in vitro activity against drug-susceptible M. tuberculosis. rsc.org

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogues

SAR in Antiviral Efficacy

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. SAR studies have focused on substitutions at various positions of the heterocyclic core to optimize activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Research on 3-arylalkylthiomethylimidazo[1,2-a]pyridines has shown that substitutions at the 6 or 8-position significantly influence antiviral potency. For instance, compounds bearing a 5-membered heterocycle (like thiophene or furan) at the 6-position or a phenylthio group at the 6 or 8-position were among the most potent against both HCMV and VZV. nih.gov Interestingly, these compounds demonstrated a mechanism of action independent of the viral thymidine kinase, which is a common target for anti-herpesvirus drugs. nih.gov

Table 3: Antiviral Activity of Substituted 3-Arylalkylthiomethylimidazo[1,2-a]pyridines

Impact of the Nitro Group on Biological Activity and Bioactivation

The nitro group is a critical pharmacophore for the biological activity of many imidazo[1,2-a]pyridine analogues, particularly in the context of antiparasitic and antitubercular activities. These nitroaromatic compounds often act as prodrugs, requiring reductive bioactivation within the target organism to exert their therapeutic effect. nih.gov

This bioactivation is typically catalyzed by nitroreductases (NTRs), enzymes that are present in many parasites and bacteria but are absent in mammalian cells, providing a basis for selective toxicity. nih.gov The reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and lead to cell death. nih.govresearchgate.net The essentiality of the nitro group is underscored by the observation that the corresponding amino derivative of an active 3-nitroimidazo[1,2-a]pyridine was devoid of antileishmanial activity and showed significantly reduced antitrypanosomal activity. nih.gov This confirms that the nitro group is a key element of the pharmacophore and that its reduction is a prerequisite for antiparasitic action.

Rational Design Principles for Optimized Potency and Selectivity

Rational design principles, often guided by computational modeling and structure-based approaches, have been instrumental in optimizing the potency and selectivity of imidazo[1,2-a]pyridine derivatives. For instance, in the development of antitubercular agents, SAR exploration led to the understanding that larger, more lipophilic biaryl ethers at the 3-position carboxamide resulted in enhanced potency. rsc.org

Molecular Mechanisms of Action and Bioactivation Pathways

Bioactivation of Nitroimidazo[1,2-a]pyridines

Nitroaromatic compounds are a significant class of therapeutic agents that function as prodrugs; their nitro group must be enzymatically reduced in vivo to generate the amine species responsible for their biological effects mdpi.com. This bioactivation is a critical step, converting the prodrug into cytotoxic metabolites. The process is particularly effective in hypoxic environments, such as those found in solid tumors, or in anaerobic organisms like certain bacteria and protozoa, where low oxygen levels prevent the futile re-oxidation of the activated drug intermediates.

In parasitic systems, such as Leishmania, the bioactivation of nitroaromatic prodrugs is predominantly carried out by nitroreductases (NTRs). nih.gov These enzymes, which are found in some parasites but not in mammalian cells, provide a basis for selective toxicity. nih.gov Two main types of NTRs have been characterized in Leishmania: a mitochondrial type 1 NTR (NTR1) and a cytosolic type 2 NTR (NTR2). nih.gov

Type I Nitroreductases : These are oxygen-insensitive flavoenzymes that catalyze the reduction of a nitro group by adding a pair of electrons, proceeding through nitroso and hydroxylamino intermediates to form the amino group. nih.gov Studies on 3-nitroimidazo[1,2-a]pyridine derivatives have shown that they are selectively bioactivated by the L. donovani type 1 nitroreductase (NTR1). nih.gov

Type II Nitroreductases : These enzymes are oxygen-sensitive and catalyze the reduction of the nitro group by adding a single electron, which forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," which limits the enzyme's efficacy in aerobic environments. nih.gov

The presence of these specific enzymes in parasites makes them ideal targets for nitroaromatic drugs, as the activation occurs preferentially within the pathogen.

The activation of a nitroaromatic prodrug begins with the reduction of the nitro (R-NO₂) group. This process can accept up to six electrons to form various reactive species.

One-Electron Reduction : This initial step forms a transient nitro radical anion (R-NO₂⁻). In hypoxic or anaerobic conditions, this radical can undergo further reduction.

Two-Electron Reduction : This step, often catalyzed by Type I NTRs, reduces the nitro group to a nitroso derivative (R-NO).

Four-Electron Reduction : Further reduction yields a highly reactive hydroxylamine derivative (R-NHOH).

Six-Electron Reduction : The final step produces the fully reduced and generally less toxic amine (R-NH₂).

The cytotoxicity is primarily attributed to the intermediate species, particularly the nitroso and hydroxylamine derivatives. These reactive molecules can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) that cause oxidative stress and direct covalent modification of cellular macromolecules like DNA, lipids, and proteins, ultimately leading to cell death.

Reduction StageIntermediate SpeciesNumber of ElectronsKey Characteristics
1Nitro Radical Anion (R-NO₂⁻)1Transient; can be re-oxidized by O₂ in a futile cycle.
2Nitroso (R-NO)2Reactive intermediate.
3Hydroxylamine (R-NHOH)4Highly reactive and cytotoxic; can damage macromolecules.
4Amine (R-NH₂)6Stable, fully reduced, and generally non-toxic product.

Identification of Specific Molecular Targets and Signaling Pathways

While the precise molecular targets of 2-Methyl-8-nitroimidazo[1,2-a]pyridine are not definitively established, research on the broader imidazo[1,2-a]pyridine (B132010) class has identified several potential targets and affected signaling pathways, particularly in the contexts of anticancer and antimicrobial activity.

In the context of cancer, various imidazo[1,2-a]pyridine derivatives have been shown to inhibit key survival kinases. nih.gov For instance, some of these compounds have been found to inhibit the PI3K/AKT/mTOR pathway , a critical signaling cascade that regulates cell growth, proliferation, and survival in many types of cancer. nih.gov Another study demonstrated that a novel imidazo[1,2-a]pyridine derivative could exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

In the realm of infectious diseases, particularly tuberculosis, imidazo[1,2-a]pyridines have been proposed to inhibit ATP homeostasis by targeting QcrB . nih.gov QcrB is the b subunit of the ubiquinol cytochrome C reductase, a critical component of the electron transport chain. nih.gov Inhibition of this target disrupts cellular respiration and energy production, leading to bacterial death. This suggests a novel mechanism of action effective against drug-resistant strains. nih.gov

For antiprotozoal activity, molecular docking studies of other nitroimidazole-based compounds have suggested potential interactions with targets such as pyruvate-ferredoxin oxidoreductase (PFOR) and β-tubulin . mdpi.com PFOR is a key enzyme in the energy metabolism of anaerobic parasites, while β-tubulin is a component of microtubules essential for cell structure and division.

Biological ContextPotential Molecular Target / PathwayFunction of Target/PathwayReference Compound Class
CancerPI3K/AKT/mTOR PathwayRegulates cell proliferation, growth, and survival.Imidazo[1,2-a]pyridines
Cancer / InflammationSTAT3/NF-κB/iNOS/COX-2 PathwayRegulates inflammation and cell survival.Imidazo[1,2-a]pyridines
TuberculosisQcrB (Ubiquinol Cytochrome C Reductase)Component of the electron transport chain; ATP synthesis.Imidazo[1,2-a]pyridines
Protozoal InfectionsPyruvate-Ferredoxin Oxidoreductase (PFOR)Key enzyme in anaerobic energy metabolism.Nitroimidazoles
Protozoal Infectionsβ-tubulinStructural component of microtubules.Nitroimidazoles

Insights from Transcriptional Profiling Experiments

Information from transcriptional profiling or gene expression analysis experiments specifically for this compound is not available in the reviewed scientific literature. Such experiments would be valuable to elucidate the global cellular response to the compound, identify affected genetic pathways, and potentially uncover novel mechanisms of action or resistance.

In Silico Investigations and Computational Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating binding modes, identifying key protein-ligand interactions, and rationalizing structure-activity relationships (SAR).

Researchers have frequently employed molecular docking to investigate the potential of imidazo[1,2-a]pyridine derivatives against a variety of biological targets. For instance, in the development of anticancer agents, these compounds have been docked into the active sites of key enzymes involved in cancer progression, such as oxidoreductase and kinases. elsevierpure.comresearchgate.net One study identified a derivative with a high binding energy of -9.207 kcal/mol towards oxidoreductase, forming crucial interactions with amino acid residues His 222, Tyr 216, and Lys 270. researchgate.net Similarly, using a scaffold hopping strategy, imidazo[1,2-a]pyridine was identified as a novel core for developing covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers. rsc.org

The application of this technique extends to infectious diseases. Docking simulations have been performed to evaluate the binding of imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates against microbial target proteins. elsevierpure.com In the context of the COVID-19 pandemic, related imidazo[1,2-a]pyrimidine derivatives were docked into the human ACE2 receptor and the SARS-CoV-2 spike protein to predict their potential as viral entry inhibitors. nih.gov These studies typically reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-cation interactions with active site residues. researchgate.net

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Derivative ClassProtein TargetTherapeutic AreaKey FindingsReference
Imidazo[1,2-a]pyridine-based compoundsOxidoreductaseAnticancer (Breast)Highest binding energy of -9.207 kcal/mol; interaction with His 222, Tyr 216, Lys 270. researchgate.net
Covalent Imidazo[1,2-a]pyridine derivativesKRAS G12CAnticancerValidation of the scaffold for developing covalent inhibitors. rsc.org
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate Synthetase (3IVX)AntimycobacterialH-bonding with Gly158, Met195, Pro38; Pi-cation interaction with Hie47. researchgate.net
Imidazo[1,2-a]pyridine-appended conjugatesVarious Cancerous & Microbial ProteinsAnticancer/AntimicrobialIn-silico target prediction suggested a high likelihood of acting on kinases. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the imidazo[1,2-a]pyridine class, QSAR studies are vital for understanding which structural, physicochemical, and electronic properties are critical for their therapeutic effects.

A notable application is the development of a three-dimensional QSAR (3D-QSAR) model for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues to understand their structural requirements as antimycobacterial agents. researchgate.net Such models can guide the rational design of new derivatives with enhanced potency. The process involves aligning a dataset of molecules with known activities and generating fields that describe their steric and electrostatic properties. The resulting model can then predict the activity of novel, unsynthesized compounds. Key statistical parameters like a high cross-validated r² value indicate the predictive power of the developed QSAR model. researchgate.net

While a specific QSAR model for 2-Methyl-8-nitroimidazo[1,2-a]pyridine has not been reported, studies on related scaffolds demonstrate the methodology. The analysis of positional isomers of methyl-substituted imidazo[1,2-a]pyridines has shown that the placement of the methyl group can dramatically affect antitubercular potency, highlighting the type of structure-activity relationships that QSAR models aim to quantify. nih.gov

Advanced Cheminformatics and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies become essential. These methods rely on the knowledge of molecules that are known to be active. For the imidazo[1,2-a]pyridine scaffold, cheminformatics approaches such as pharmacophore modeling and scaffold hopping are employed to discover new lead compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target. A common pharmacophore hypothesis was generated for imidazo[1,2-a]pyridine-3-carboxamide analogues to define the key structural features needed for antimycobacterial activity. researchgate.net This model serves as a 3D query to screen virtual libraries for new compounds that fit the required features, thus prioritizing molecules for synthesis and testing.

Scaffold hopping is another powerful technique used to identify structurally novel compounds that retain the biological activity of a known parent scaffold. This approach was successfully used to identify the imidazo[1,2-a]pyridine core as a novel backbone for covalent anticancer agents, demonstrating its utility in discovering new chemical equity. rsc.org

Computational Prediction of Reactivity, Selectivity, and Drug-Likeness

In silico tools are widely used to predict the chemical reactivity, metabolic stability, and drug-like properties of new chemical entities long before they are synthesized. These predictions help to de-risk the drug discovery process by flagging compounds with potentially poor pharmacokinetic profiles or toxic liabilities.

Reactivity and Selectivity: Density Functional Theory (DFT) is a quantum computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For various imidazo[1,2-a]pyridine derivatives, DFT calculations at levels like B3LYP/6-311G++(d,p) have been used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. scirp.org Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map helps to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with biological targets. scirp.org

Table 2: Key Parameters from DFT Calculations for Imidazo[1,2-a]pyridine Derivatives

ParameterSignificanceReference
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity. scirp.org
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity. scirp.org
HOMO-LUMO Gap (Δℰ)A smaller gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org
Chemical Hardness (η)Measures resistance to change in electron distribution; related to stability. scirp.org
Molecular Electrostatic Potential (MEP)Visualizes charge distribution to predict sites for electrophilic and nucleophilic attack. scirp.org

Drug-Likeness and ADMET Prediction: A critical step in modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models are used to predict these characteristics. For imidazo[1,2-a]pyridine derivatives, in silico tools are routinely used to check for compliance with guidelines like Lipinski's Rule of Five, which helps to estimate oral bioavailability. nih.gov Other predicted properties include aqueous solubility, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and toxicity risks. For example, in silico toxicity analysis of certain imidazo[1,2-a]pyridine conjugates predicted them to be non-fatal and belong to a low toxicity class. elsevierpure.com

Table 3: Commonly Predicted Drug-Likeness and ADMET Properties

Property/RulePurposeReference
Lipinski's Rule of FiveEvaluates drug-likeness and potential for good oral absorption. nih.gov
Topological Polar Surface Area (TPSA)Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov
Aqueous Solubility (logS)Estimates how well a compound dissolves in water, affecting absorption. nih.gov
CYP450 InhibitionPredicts potential for drug-drug interactions. nih.gov
In-silico Toxicity PredictionEstimates potential hazards like mutagenicity or cardiotoxicity. elsevierpure.com

Q & A

Q. What are the common synthetic routes for 2-Methyl-8-nitroimidazo[1,2-a]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with nitro-substituted aldehydes or ketones. For example:
  • Route 1 : Reaction of 2-aminopyridine with ethyl acetoacetate and a nitro-aldehyde in ethanol or methanol, catalyzed by HCl or H₂SO₄ .
  • Route 2 : Solid-phase synthesis using polymer-bound intermediates, followed by halogenation or nitration at specific positions .
  • Key Conditions : Solvent (ethanol/methanol), acid catalysts (HCl/H₂SO₄), temperature (70–100°C), and reaction time (6–12 hours).

Table 1 : Representative Reaction Conditions and Yields

PrecursorCatalystSolventTemp (°C)Yield (%)Reference
2-Aminopyridine + Nitro-aldehydeHClEthanol8065–75
Polymer-bound intermediate-DMF10055–60

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, nitro at C8) .
  • FT-IR : Detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₈H₇N₃O₂ requires m/z 177.0535; observed 177.0538) .
  • X-ray crystallography : Resolves fused bicyclic structure (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Iodine or Cu-catalyzed three-component reactions enhance atom economy (e.g., 83% yield with iodine catalysis) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) .

Table 2 : Optimization Outcomes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
ConventionalHClEthanol127095
Iodine-catalyzedI₂DMF68398
Microwave-assisted-DMSO0.57897

Q. What strategies address stability issues of this compound in aqueous environments?

  • Methodological Answer : Stability is pH-dependent due to nitro group sensitivity:
  • pH Buffering : Maintain pH > 7 to prevent hydrolysis (e.g., phosphate buffer at pH 7.4) .
  • Formulation : Encapsulation in liposomes or cyclodextrins improves aqueous solubility and stability .
  • Derivatization : Converting the nitro group to a stable prodrug (e.g., amine-protected analogs) enhances in vivo performance .

Q. How do researchers analyze contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions or structural variations:
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) .
  • SAR Studies : Compare substituent effects (e.g., nitro vs. bromo at C8 on anticancer activity) .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., anti-inflammatory vs. anticancer assays) .

Table 3 : Biological Activity Comparison

DerivativeTarget ActivityIC₅₀ (µM)Cell LineReference
2-Methyl-8-nitroAnticancer11–13HepG2, A375
8-Bromo analogAnti-tuberculosis0.5–1.0Mtb H37Rv
6-Nitro variantAnti-inflammatory5–8RAW 264.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.